![molecular formula C17H15Cl2N5OS B2495266 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 898607-16-4](/img/structure/B2495266.png)

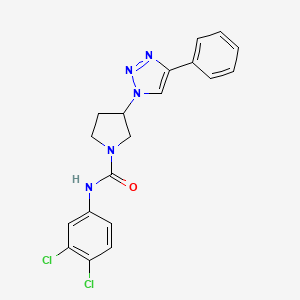

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

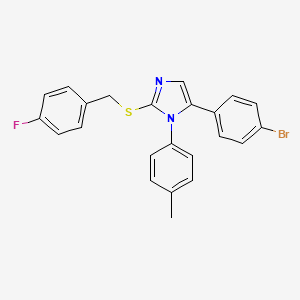

The compound under discussion belongs to a class of compounds that have garnered interest due to their wide range of pharmaceutical activities. These include antimicrobial, antifungal, and potentially antiviral properties. The interest in such compounds is driven by their structural complexity and the diverse biological activities associated with the 1,2,4-triazole ring system and acetamide derivatives.

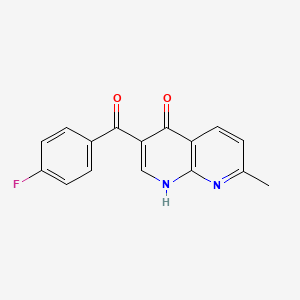

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This process is guided by spectral analysis techniques such as H1NMR, MASS Spectra, and IR Spectra to confirm the structure of synthesized compounds (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

Molecular structure characterization often employs techniques like vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, to identify vibrational signatures. Density functional theory (DFT) models provide insights into geometric equilibrium, intramolecular hydrogen bonds, and stereo-electronic interactions that contribute to stability (Jenepha Mary et al., 2022).

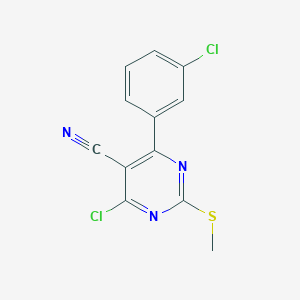

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, including cyclization and alkylation, leading to the formation of novel derivatives with potential biological activity. These reactions are crucial for the development of compounds with enhanced therapeutic properties.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Techniques like X-ray diffraction are used to elucidate the crystal structure, providing insights into the compound's molecular conformation and intermolecular interactions (Subasri et al., 2017).

Scientific Research Applications

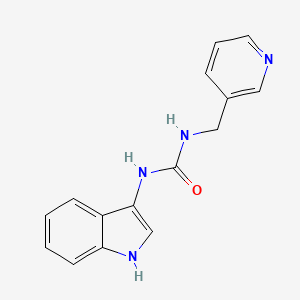

Synthesis and Biological Activity

Antiexudative Activity : The synthesis of new derivatives involving 1,2,4-triazol-3-thione has shown significant potential due to their synthetic and pharmacological capabilities. A study demonstrated that derivatives exhibit anti-exudative properties, suggesting a potential for development into more effective and less toxic medicinal compounds. The investigation highlighted the synthesis of compounds through stages, revealing that a significant percentage of the synthesized derivatives possess anti-exudative activities, with some compounds exceeding the reference drug in efficacy (Chalenko et al., 2019).

Antimicrobial Studies : Another research focus is on the antimicrobial properties of sulfanilamide derivatives. These compounds were synthesized and characterized, with their crystal structures determined through X-ray diffraction. Despite varying degrees of antibacterial activity, the study provides foundational knowledge for further exploration of these derivatives in antimicrobial applications (Lahtinen et al., 2014).

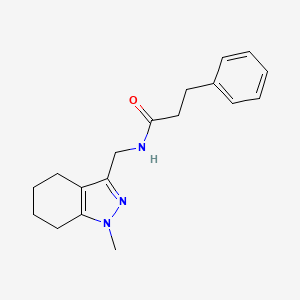

Structural Elucidation and Antimicrobial Agents

Antimicrobial Agents : Research into the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents highlights the ongoing interest in developing new compounds with potential healthcare applications. These studies involve detailed chemical synthesis processes, structural characterization, and evaluation of antimicrobial efficacy, contributing to the broader field of medicinal chemistry (Sah et al., 2014).

Antibacterial, Antifungal, and Anti-Tuberculosis Activity : The synthesis of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives has been explored for their potential in-vitro antibacterial, antifungal, and anti-tuberculosis activities. This research underscores the therapeutic potential of triazole derivatives in treating various infections, showcasing the importance of structural elucidation in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Future Directions

The future directions for research on this compound could include further investigations into its synthesis, chemical reactions, mechanism of action, and biological activities. The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . Additionally, the compound’s structure could be used as a platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5OS/c18-13-7-6-12(9-14(13)19)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPXFVIWPZMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)